molecular formula C9H11NO2 B2543919 5-Ethyl-2-methyl-nicotinic acid CAS No. 22701-40-2

5-Ethyl-2-methyl-nicotinic acid

Cat. No.: B2543919
CAS No.: 22701-40-2
M. Wt: 165.192
InChI Key: CZBCQYYGNHJFTH-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methyl-nicotinic acid is typically synthesized through the oxidation of 5-ethyl-2-methylpyridine. The oxidation process involves the use of nitric acid as an oxidizing agent . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar oxidation process. the industrial methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. The process also involves managing the by-products, such as nitrous oxide, which has a significant environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyl-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methyl-nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to influence metabolic pathways related to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP). These coenzymes play crucial roles in redox reactions and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2-methyl-nicotinic acid is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBCQYYGNHJFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 260 g of ethyl 5-ethyl-2-methylnicotinate 81.34 mol) in 250 mL methanol is treated in 1 portion with a solution of 80 g of sodium hydroxide (2 mol) in 1 L water. The reaction is stirred at room temperature for 2 days, then concentrated in vacuo to a volume of about 700 mL, and acidified with 167 mL of concentrated hydrochloric acid (2 moles). The precipitated solid is filtered, washed with cold water, and dried in vacuo at 75° C. to afford 184 g of the title product, mp 218°-220° C.
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
167 mL
Type
reactant
Reaction Step Two

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